molecular formula C13H14FN B2493017 3-(Cyclobutylmethyl)-5-fluoro-1H-indole CAS No. 1690908-69-0

3-(Cyclobutylmethyl)-5-fluoro-1H-indole

Cat. No.: B2493017
CAS No.: 1690908-69-0
M. Wt: 203.26
InChI Key: FWVAPAMMFADNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
  • Fluorination:

    • The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Industrial Production Methods: Industrial production of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole typically involves multi-step organic reactions

    • Indole Core Synthesis:

      • The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
      • Another method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the indole nitrogen or the cyclobutylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction:

      • Reduction reactions can target the indole ring or the cyclobutylmethyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
    • Substitution:

      • The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

      Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.

      Substitution: Sodium methoxide, potassium tert-butoxide, organolithium reagents.

    Major Products:

    • Oxidation products may include carbonyl compounds or carboxylic acids.
    • Reduction products may include fully reduced indole derivatives or cyclobutylmethyl alcohols.
    • Substitution products depend on the nucleophile used and may include various substituted indoles.

    Scientific Research Applications

    Chemistry:

    • 3-(Cyclobutylmethyl)-5-fluoro-1H-indole is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology:

    • The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine:

    • Indole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.

    Industry:

    • The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

    Molecular Targets and Pathways:

      Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

      Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling.

      Ion Channels: The compound may affect ion channel function, altering cellular excitability and signaling.

    Comparison with Similar Compounds

      3-(Cyclobutylmethyl)-1H-indole: Lacks the fluorine atom, which may result in different biological activities and properties.

      5-Fluoro-1H-indole: Lacks the cyclobutylmethyl group, which may affect its binding affinity and selectivity.

      3-(Cyclobutylmethyl)-5-chloro-1H-indole: Similar structure with a chlorine atom instead of fluorine, which may influence its reactivity and biological activity.

    Uniqueness:

    • The presence of both the cyclobutylmethyl group and the fluorine atom in 3-(Cyclobutylmethyl)-5-fluoro-1H-indole makes it unique, potentially offering a combination of enhanced binding affinity, metabolic stability, and specific biological activities.

    Properties

    IUPAC Name

    3-(cyclobutylmethyl)-5-fluoro-1H-indole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H14FN/c14-11-4-5-13-12(7-11)10(8-15-13)6-9-2-1-3-9/h4-5,7-9,15H,1-3,6H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FWVAPAMMFADNFM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)CC2=CNC3=C2C=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H14FN
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    203.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.